molecular formula C8H8O3S B13845860 3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid

3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid

Cat. No.: B13845860
M. Wt: 184.21 g/mol
InChI Key: PXSKYBRGAZRBRB-UHFFFAOYSA-N
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Description

3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid is an organic compound with the molecular formula C8H8O3S It is a heterocyclic compound containing both sulfur and oxygen atoms in its structure

Properties

Molecular Formula

C8H8O3S

Molecular Weight

184.21 g/mol

IUPAC Name

3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid

InChI

InChI=1S/C8H8O3S/c9-7(10)6-4-12-8-5(6)2-1-3-11-8/h4H,1-3H2,(H,9,10)

InChI Key

PXSKYBRGAZRBRB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(OC1)SC=C2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno[2,3-b]pyran derivative with a carboxylic acid group. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid is unique due to the presence of both sulfur and oxygen atoms in its structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

3,4-Dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid is a heterocyclic compound that exhibits a unique thieno-pyran structure. Its molecular formula is C8H8O3SC_8H_8O_3S with a molecular weight of 184.21 g/mol. This compound has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a fused thieno and pyran ring system, which enhances its reactivity and solubility in polar solvents. The presence of a carboxylic acid functional group at the 5-position contributes to its biological activity and interaction with biological targets.

PropertyValue
Molecular FormulaC8_8H8_8O3_3S
Molecular Weight184.21 g/mol
IUPAC NameThis compound
CAS Number1169491-57-9

Biological Activity

Research indicates that this compound possesses several biological activities, including:

1. Antimicrobial Activity
Studies have shown that compounds with thieno-pyran structures often exhibit antimicrobial properties. While specific data on this compound's efficacy against various pathogens is limited, related derivatives have demonstrated significant antimicrobial effects.

2. Anticancer Potential
The thieno-pyran scaffold has been associated with anticancer activity in various studies. For instance, derivatives of thieno-pyrans have shown promising results in inhibiting tumor growth in vitro and in vivo models. The exact mechanisms through which this compound exerts anticancer effects require further investigation.

3. Anti-inflammatory Effects
Compounds similar to this compound have been reported to possess anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases.

Case Studies and Research Findings

Recent research highlights the potential of thieno-pyran derivatives in drug development:

  • A study by Torres-García et al. (2016) explored the synthesis of thiazine derivatives that share structural similarities with thieno-pyrans and found significant antimicrobial and anticancer activities .
  • Another investigation focused on the synthesis of various thieno-pyran derivatives, demonstrating their potential as inhibitors for certain cancer cell lines .

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